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Compound of Interest

Compound Name: 1,3-Benzodioxol-4-ol

Cat. No.: B1581353 Get Quote

Introduction
1,3-Benzodioxol-4-ol, a key heterocyclic organic compound, serves as a valuable building

block in the synthesis of various pharmaceutical and agrochemical agents. Its unique structural

motif, featuring a fused dioxole ring and a hydroxyl group on the benzene core, imparts specific

chemical reactivity and biological activity. Accurate structural elucidation and purity assessment

are paramount in any research and development endeavor involving this molecule. This guide

provides a comprehensive analysis of the spectroscopic data of 1,3-Benzodioxol-4-ol,
including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). The content herein is designed to equip researchers, scientists, and drug

development professionals with the necessary insights for unambiguous identification and

characterization of this compound.

Molecular Structure and Spectroscopic Correlation
The structural framework of 1,3-Benzodioxol-4-ol dictates its characteristic spectroscopic

signatures. Understanding the interplay between the molecular geometry and the physical

principles of each analytical technique is crucial for accurate data interpretation.

Caption: Chemical structure of 1,3-Benzodioxol-4-ol.
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NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a

molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment

of each nucleus.

¹H NMR Spectroscopy
Experimental Protocol: ¹H NMR Data Acquisition

Sample Preparation: Dissolve approximately 5-10 mg of 1,3-Benzodioxol-4-ol in 0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice

of solvent is critical to avoid overlapping signals with the analyte.

Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is

properly tuned and shimmed to achieve optimal magnetic field homogeneity.

Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A

spectral width of approximately 12 ppm and a sufficient number of scans (typically 16-64) are

recommended to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is commonly

used as an internal standard (δ 0.00 ppm).
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Caption: General workflow for NMR data acquisition and processing.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.8 (predicted) d 1H H-7

~6.7 (predicted) d 1H H-5

~6.6 (predicted) t 1H H-6

5.95 (predicted) s 2H -OCH₂O-

5.5 (predicted) br s 1H -OH

Note: Predicted values are based on standard chemical shift tables and spectral databases for

similar compounds. Actual values may vary slightly depending on the solvent and experimental

conditions.

The ¹H NMR spectrum of 1,3-Benzodioxol-4-ol is expected to exhibit distinct signals

corresponding to the aromatic, methylene, and hydroxyl protons. The three aromatic protons

(H-5, H-6, and H-7) form an ABC spin system, which would theoretically result in a complex

multiplet. However, due to the specific substitution pattern, a doublet for H-7 (ortho-coupled to

H-6), a doublet for H-5 (ortho-coupled to H-6), and a triplet for H-6 (ortho-coupled to both H-5

and H-7) are anticipated. The two protons of the methylenedioxy group are chemically

equivalent and are expected to appear as a sharp singlet. The hydroxyl proton will likely appear

as a broad singlet, the chemical shift of which is sensitive to concentration and solvent.

¹³C NMR Spectroscopy
Experimental Protocol: ¹³C NMR Data Acquisition

The protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the

need for a greater number of scans (typically 256 or more) due to the lower natural abundance

of the ¹³C isotope. A proton-decoupled experiment is standard to simplify the spectrum to a

series of singlets.

¹³C NMR Data and Interpretation
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Chemical Shift (δ, ppm) Assignment

147.2 C-3a

145.8 C-7a

135.0 C-4

119.5 C-6

108.5 C-5

107.8 C-7

101.4 -OCH₂O-

Source: Spectral data obtained from SpectraBase.[1]

The ¹³C NMR spectrum displays seven distinct signals, corresponding to the seven unique

carbon atoms in the molecule. The chemical shifts are consistent with the proposed structure.

The carbons directly attached to oxygen atoms (C-3a, C-7a, and C-4) are the most deshielded,

appearing at the downfield end of the spectrum. The methylene carbon of the dioxole ring (-

OCH₂O-) appears at a characteristic chemical shift of around 101.4 ppm. The remaining

aromatic carbons appear in the expected region between 107 and 120 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule by measuring the absorption of infrared radiation at specific wavenumbers

corresponding to molecular vibrations.

Experimental Protocol: FTIR Data Acquisition

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FTIR, a small amount of

the solid 1,3-Benzodioxol-4-ol is placed directly onto the ATR crystal.

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the empty ATR crystal is recorded first and automatically subtracted

from the sample spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://dev.spectrabase.com/spectrum/C1hSY3TcSyl
https://www.benchchem.com/product/b1581353?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


FTIR Data and Interpretation

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3350 (broad) O-H stretch Phenolic -OH

~3050 C-H stretch Aromatic C-H

~2900 C-H stretch Methylene (-CH₂-)

~1620, 1500, 1480 C=C stretch Aromatic Ring

~1250 C-O-C asymmetric stretch Dioxole Ring Ether

~1040 C-O-C symmetric stretch Dioxole Ring Ether

~1200 C-O stretch Phenolic C-O

Source: Characteristic IR absorption frequencies for functional groups.[2][3]

The IR spectrum of 1,3-Benzodioxol-4-ol is characterized by a broad absorption band in the

region of 3350 cm⁻¹, which is indicative of the O-H stretching vibration of the hydrogen-bonded

phenolic hydroxyl group. The presence of the aromatic ring is confirmed by the C-H stretching

vibrations above 3000 cm⁻¹ and the characteristic C=C stretching absorptions in the 1620-

1480 cm⁻¹ region. The distinctive C-O-C asymmetric and symmetric stretching vibrations of the

methylenedioxy group are expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. The C-O

stretch of the phenol is also a key feature.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the

molecular weight and elemental composition of a compound, as well as structural details based

on its fragmentation pattern.

Experimental Protocol: GC-MS Data Acquisition

Sample Preparation: A dilute solution of 1,3-Benzodioxol-4-ol is prepared in a volatile

organic solvent (e.g., methanol or dichloromethane).
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GC Separation: The sample is injected into a gas chromatograph (GC) equipped with a

suitable capillary column to separate the analyte from any impurities.

MS Analysis: The eluent from the GC is introduced into the mass spectrometer, typically

using Electron Ionization (EI) at 70 eV. The mass analyzer scans a mass-to-charge (m/z)

range to detect the molecular ion and its fragment ions.

Figure 2: Proposed EI Fragmentation Pathway
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Caption: A plausible mass spectrometry fragmentation pathway for 1,3-Benzodioxol-4-ol.

Mass Spectrum Data and Interpretation

m/z Proposed Fragment Ion Formula of Fragment

138 Molecular Ion [M]⁺˙ [C₇H₆O₃]⁺˙

137 [M-H]⁺ [C₇H₅O₃]⁺

110 [M-CO]⁺˙ [C₆H₆O₂]⁺˙

109 [M-CHO]⁺ [C₆H₅O₂]⁺

93 [M-CH₂O]⁺ [C₆H₅O₂]⁺

65 [C₅H₅]⁺ [C₅H₅]⁺

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1581353?utm_src=pdf-body-img
https://www.benchchem.com/product/b1581353?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Source: PubChem for molecular ion peak and general fragmentation principles.[4]

The electron ionization mass spectrum of 1,3-Benzodioxol-4-ol is expected to show a

prominent molecular ion peak at m/z 138, corresponding to the molecular weight of the

compound. A significant peak at m/z 137 is also anticipated due to the loss of a hydrogen

radical.[4] A key fragmentation pathway for phenols involves the loss of a neutral carbon

monoxide (CO) molecule, which would lead to an ion at m/z 110. Subsequent loss of a

hydrogen radical would give a fragment at m/z 109. Fragmentation of the dioxole ring can

occur through the loss of formaldehyde (CH₂O), resulting in an ion at m/z 93. Further

fragmentation of these ions can lead to smaller, stable aromatic cations, such as the

cyclopentadienyl cation at m/z 65.[5]

Conclusion
The collective spectroscopic data from NMR, IR, and MS provide a comprehensive and self-

validating confirmation of the structure of 1,3-Benzodioxol-4-ol. The ¹H and ¹³C NMR spectra

precisely map the carbon-hydrogen framework, the IR spectrum identifies the key functional

groups, and the mass spectrum confirms the molecular weight and provides insights into the

molecule's stability and fragmentation pathways. This guide serves as a foundational reference

for the analytical characterization of 1,3-Benzodioxol-4-ol, enabling researchers to proceed

with confidence in their synthetic and developmental endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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